10-Fold Faster Homopolymerization Rate Versus the 2-Methyl-Substituted Analog
Under identical Pd(II)-catalyzed vinylic polymerization conditions using a di-μ-chloro-bis-(6-methoxybicyclo[2.2.1]hept-2-ene-endo-5σ,2π)-palladium(II) catalyst activated with methylaluminoxane (MAO), the homopolymerization rate of methyl 5-norbornene-2-carboxylate (endo/exo = 1/4) is 10 times greater than that of its α-methyl-substituted analog, 2-methyl-5-norbornene-2-carboxylic acid methyl ester [1]. This stark difference arises from steric hindrance at the α-position, which retards monomer insertion. For procurement, this means the target compound offers substantially higher polymerization throughput per unit time under comparable catalyst loading.
| Evidence Dimension | Homopolymerization rate (relative) |
|---|---|
| Target Compound Data | 1× (baseline, faster) |
| Comparator Or Baseline | 2-Methyl-5-norbornene-2-carboxylic acid methyl ester: 0.1× (10 times slower) |
| Quantified Difference | Factor of 10 |
| Conditions | Pd(II) catalyst with MAO activator; endo/exo ratios: target = 1/4, comparator = 7/3 |
Why This Matters
For industrial polymer production, a 10-fold difference in homopolymerization rate directly translates to reactor throughput and catalyst cost efficiency, making the target compound the economically rational choice for processes requiring high productivity.
- [1] Heinz, B.; et al. Pd(II)-catalyzed vinylic polymerization of norbornene and copolymerization with norbornene carboxylic acid esters. Macromol. Rapid Commun. 1998, 19, 251–255. DOI: 10.1002/(SICI)1521-3927(19980501)19:5<251::AID-MARC251>3.0.CO;2-# View Source
